

Technical Guide: 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

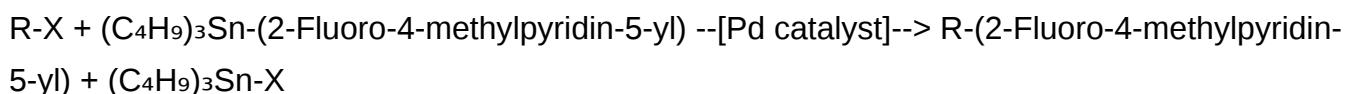
Compound Name:	2-Fluoro-4-methyl-5-(tributylstannyl)pyridine
Cat. No.:	B596233

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

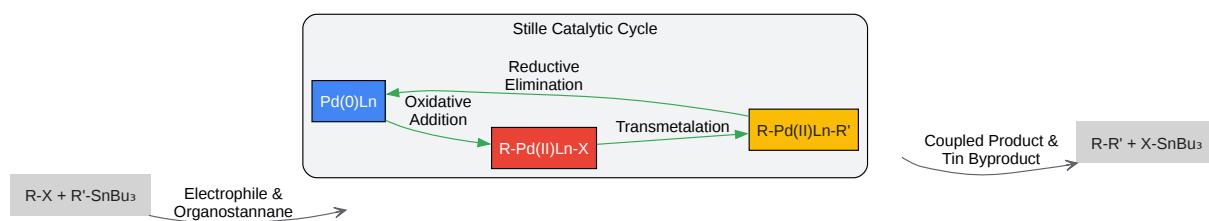
This technical guide provides an in-depth overview of **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine**, a key organometallic reagent in modern organic synthesis. Its primary application lies in the palladium-catalyzed Stille cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This document outlines the compound's physicochemical properties, a detailed experimental protocol for its use in Stille couplings, and visual diagrams of the reaction mechanism and experimental workflow.

Core Compound Data


Quantitative data for **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	400.16 g/mol	[1]
CAS Number	1245816-06-1	[1]
Empirical Formula	C ₁₈ H ₃₂ FNSn	[1]
Physical Form	Solid	[1]
MDL Number	MFCD12827558	[1]

Key Application: The Stille Cross-Coupling Reaction


2-Fluoro-4-methyl-5-(tributylstannylyl)pyridine serves as the organostannane partner in the Stille reaction. This reaction is highly valued for its tolerance of a wide variety of functional groups and its relatively mild reaction conditions.^{[2][3]} It enables the coupling of the 2-fluoro-4-methyl-5-pyridinyl moiety to various organic electrophiles (e.g., aryl, vinyl, or acyl halides and triflates), providing a modular route to highly substituted and functionalized pyridine derivatives. These structures are of significant interest in medicinal chemistry and materials science.

The fundamental transformation is illustrated below:

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction proceeds via a catalytic cycle involving a palladium complex.^{[2][4]} The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

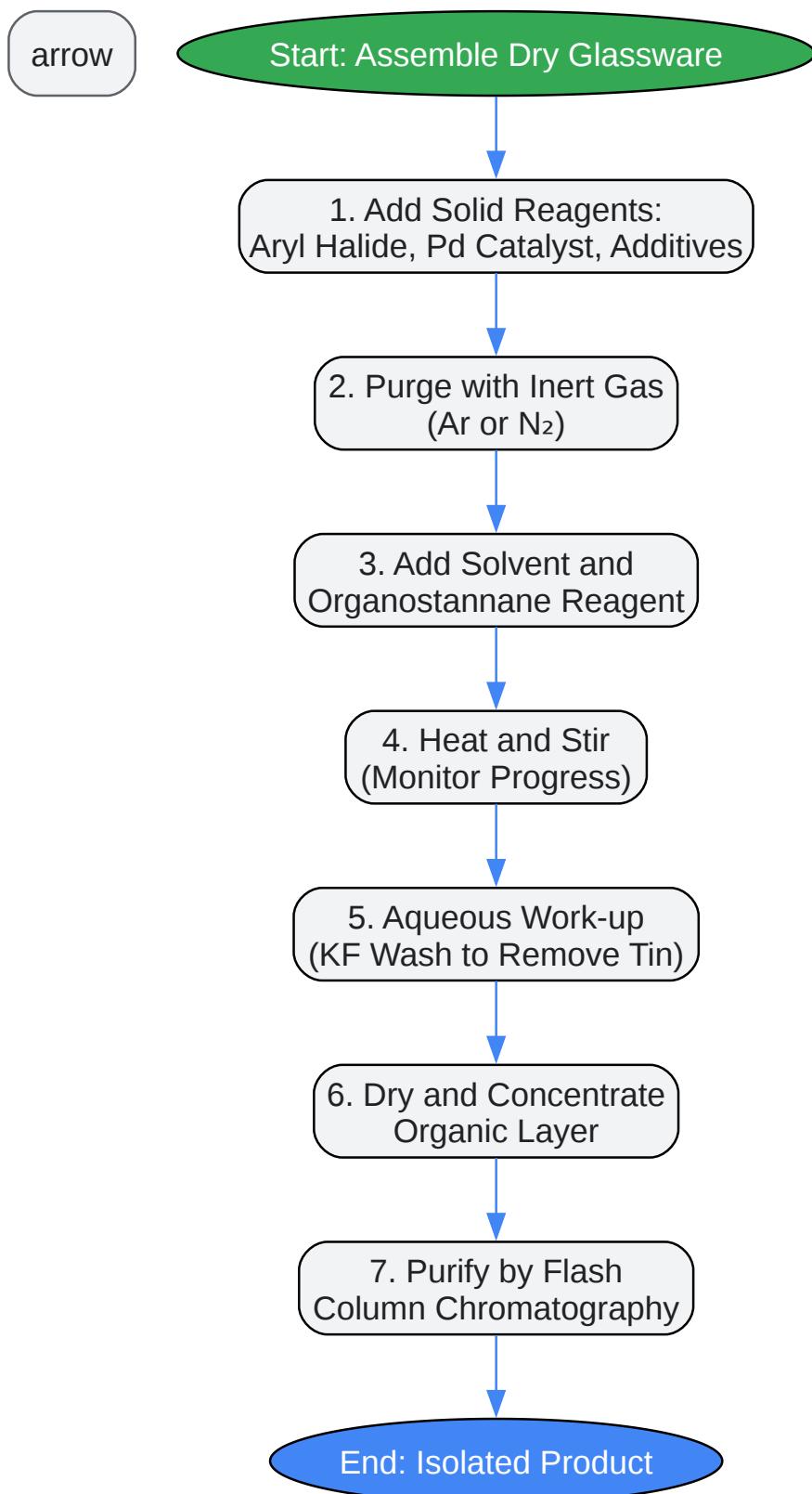
The following section provides a representative methodology for a Stille cross-coupling reaction using **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine**.

General Procedure for Stille Cross-Coupling

Note: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. All glassware should be flame- or oven-dried, and reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[\[4\]](#)

Materials:

- Aryl halide or triflate (R-X) (1.0 eq)
- **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine** (1.1 - 1.2 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01 - 0.05 eq)
- Anhydrous and degassed solvent (e.g., DMF, Toluene, Dioxane)
- Additives (optional but often beneficial):
 - Lithium chloride (LiCl) (3.0 eq)
 - Copper(I) iodide (CuI) (0.1 eq)


Protocol:

- Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide/triflate, palladium catalyst, and any solid additives (e.g., LiCl, CuI).
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine**.
- Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with an organic solvent like ethyl acetate.
 - To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30-60 minutes. A precipitate of Bu_3SnF will form.[\[1\]](#)
 - Filter the mixture through a pad of celite, washing with additional ethyl acetate.
 - Wash the filtrate with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.[\[1\]](#)

Experimental Workflow Diagram

The logical flow of the experimental procedure is visualized below.

[Click to download full resolution via product page](#)

Caption: A typical workflow for a Stille cross-coupling experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Stille_reaction [chemeuropa.com]
- To cite this document: BenchChem. [Technical Guide: 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b596233#2-fluoro-4-methyl-5-tributylstannyl-pyridine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com